Cas no 2228685-90-1 (2-(5-bromopyridin-3-yl)ethane-1-sulfonyl chloride)

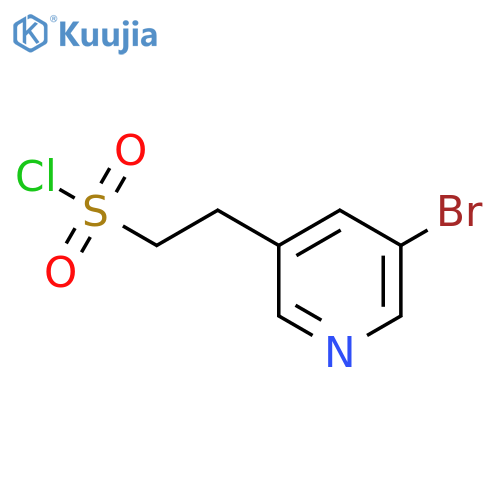

2228685-90-1 structure

商品名:2-(5-bromopyridin-3-yl)ethane-1-sulfonyl chloride

2-(5-bromopyridin-3-yl)ethane-1-sulfonyl chloride 化学的及び物理的性質

名前と識別子

-

- 2-(5-bromopyridin-3-yl)ethane-1-sulfonyl chloride

- EN300-1989183

- 2228685-90-1

-

- インチ: 1S/C7H7BrClNO2S/c8-7-3-6(4-10-5-7)1-2-13(9,11)12/h3-5H,1-2H2

- InChIKey: KEFSNPWEWMMCCP-UHFFFAOYSA-N

- ほほえんだ: BrC1=CN=CC(=C1)CCS(=O)(=O)Cl

計算された属性

- せいみつぶんしりょう: 282.90694g/mol

- どういたいしつりょう: 282.90694g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 13

- 回転可能化学結合数: 3

- 複雑さ: 252

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2

- トポロジー分子極性表面積: 55.4Ų

2-(5-bromopyridin-3-yl)ethane-1-sulfonyl chloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1989183-1.0g |

2-(5-bromopyridin-3-yl)ethane-1-sulfonyl chloride |

2228685-90-1 | 1g |

$1343.0 | 2023-05-26 | ||

| Enamine | EN300-1989183-2.5g |

2-(5-bromopyridin-3-yl)ethane-1-sulfonyl chloride |

2228685-90-1 | 2.5g |

$2631.0 | 2023-09-16 | ||

| Enamine | EN300-1989183-10.0g |

2-(5-bromopyridin-3-yl)ethane-1-sulfonyl chloride |

2228685-90-1 | 10g |

$5774.0 | 2023-05-26 | ||

| Enamine | EN300-1989183-5.0g |

2-(5-bromopyridin-3-yl)ethane-1-sulfonyl chloride |

2228685-90-1 | 5g |

$3894.0 | 2023-05-26 | ||

| Enamine | EN300-1989183-0.05g |

2-(5-bromopyridin-3-yl)ethane-1-sulfonyl chloride |

2228685-90-1 | 0.05g |

$1129.0 | 2023-09-16 | ||

| Enamine | EN300-1989183-0.1g |

2-(5-bromopyridin-3-yl)ethane-1-sulfonyl chloride |

2228685-90-1 | 0.1g |

$1183.0 | 2023-09-16 | ||

| Enamine | EN300-1989183-0.25g |

2-(5-bromopyridin-3-yl)ethane-1-sulfonyl chloride |

2228685-90-1 | 0.25g |

$1235.0 | 2023-09-16 | ||

| Enamine | EN300-1989183-10g |

2-(5-bromopyridin-3-yl)ethane-1-sulfonyl chloride |

2228685-90-1 | 10g |

$5774.0 | 2023-09-16 | ||

| Enamine | EN300-1989183-5g |

2-(5-bromopyridin-3-yl)ethane-1-sulfonyl chloride |

2228685-90-1 | 5g |

$3894.0 | 2023-09-16 | ||

| Enamine | EN300-1989183-0.5g |

2-(5-bromopyridin-3-yl)ethane-1-sulfonyl chloride |

2228685-90-1 | 0.5g |

$1289.0 | 2023-09-16 |

2-(5-bromopyridin-3-yl)ethane-1-sulfonyl chloride 関連文献

-

Thomas M. Cooper,Joy E. Haley,Douglas M. Krein,Aaron R. Burke,David J. Stewart,Jennifer L. Fore,Jonathan E. Slagle Phys. Chem. Chem. Phys., 2019,21, 26420-26429

-

Laura Ciammaruchi,Osnat Zapata-Arteaga,Edgar Gutiérrez-Fernández,Mariano Campoy-Quiles Mater. Adv., 2020,1, 2846-2861

-

Hao Dong,Kaijun Xiao,Donghui Luo RSC Adv., 2017,7, 18946-18952

-

Marie Jeffroy,Alain H. Fuchs,Anne Boutin Chem. Commun., 2008, 3275-3277

-

5. Tri-wavelength broadband antireflective coating built from refractive index controlled MgF2 filmsRuimin Ding,Yao Xu J. Mater. Chem. C, 2015,3, 3219-3224

2228685-90-1 (2-(5-bromopyridin-3-yl)ethane-1-sulfonyl chloride) 関連製品

- 139244-00-1(2-Bromo-7H-purine-6-thiol)

- 50576-84-6(2-(4-Aminophenyl)-1H-benzoimidazol-4-ylamine)

- 1021228-59-0(N-(3,5-dimethylphenyl)-2-{[5-(3,4-dimethylphenyl)-1,3-oxazol-2-yl]sulfanyl}acetamide)

- 1147351-97-0(N-(1-cyano-1,2-dimethylpropyl)-2-{2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl}acetamide)

- 689228-24-8(7-(3-ethoxypropyl)-6-sulfanylidene-2H,5H,6H,7H,8H-1,3dioxolo4,5-gquinazolin-8-one)

- 297146-16-8((2E)-N-tert-butyl-2-[(4-nitrophenyl)formamido]-3-phenylprop-2-enamide)

- 40047-22-1(6-(Benzyloxy)-1H-indole-2-carboxylic Acid)

- 1227270-50-9(5-Bromo-1H-indazol-6-ol)

- 1806818-20-1(Ethyl 2,3-dibromo-4-(difluoromethyl)pyridine-6-acetate)

- 1593478-49-9(3-Methyl-1-(trifluoroacetyl)pyrrolidine-2-carboxylic acid)

推奨される供給者

Shanghai Joy Biotech Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hangzhou Runyan Pharmaceutical Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

PRIBOLAB PTE.LTD

ゴールドメンバー

中国のサプライヤー

試薬

Wuhan Comings Biotechnology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量